3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-
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Overview
Description
3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group. This compound is part of the diazabicyclo family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives typically involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and amino acid ester hydrochlorides. For instance, the reaction with ®-alanine, ®-valine, ®-leucine, and ®-phenylalanine ester hydrochlorides results in nonracemic 1,5-bis(ethoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives . The yields of these reactions range from 37% to 85%, depending on the specific amino acid used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives.
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield the corresponding alcohol, while substitution reactions could introduce various functional groups at the nitrogen atoms.
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Explored for their analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives involves their interaction with specific molecular targets and pathways. For instance, certain derivatives have been found to act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission . The interaction with κ-opioid receptors has also been documented, indicating potential analgesic effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonan-9-one: A closely related compound with similar structural features.
2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters: Known for their high affinity for κ-opioid receptors.
7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: Synthesized via double Mannich cyclization.
Uniqueness
The uniqueness of 3,7-Diazabicyclo[331]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
194427-54-8 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(methoxymethyl)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C11H20N2O2/c1-12-4-9-5-13(2)7-11(6-12,8-15-3)10(9)14/h9H,4-8H2,1-3H3 |
InChI Key |
FWLKDCLKUSKIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CC(C1)(C2=O)COC)C |
Origin of Product |
United States |
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